S-(4-Chlorophenyl) methanesulfonothioate

Description

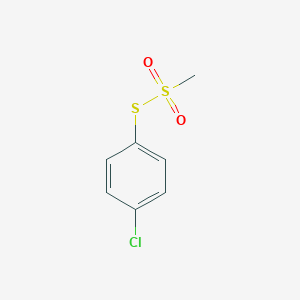

S-(4-Chlorophenyl) methanesulfonothioate is an organosulfur compound characterized by a methanesulfonothioate group (-SO₂-S-) linked to a 4-chlorophenyl moiety. For instance, sulfonothioates like MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) are synthesized via cysteine-specific labeling in proteins, leveraging thiol-reactive chemistry .

Structure

2D Structure

Properties

CAS No. |

1200-28-8 |

|---|---|

Molecular Formula |

C7H7ClO2S2 |

Molecular Weight |

222.7 g/mol |

IUPAC Name |

1-chloro-4-methylsulfonylsulfanylbenzene |

InChI |

InChI=1S/C7H7ClO2S2/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |

InChI Key |

HRDUILPJXCHZPN-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)SC1=CC=C(C=C1)Cl |

Canonical SMILES |

CS(=O)(=O)SC1=CC=C(C=C1)Cl |

Other CAS No. |

1200-28-8 |

Synonyms |

S-(4-Chlorophenyl) methanesulfonothioate |

Origin of Product |

United States |

Comparison with Similar Compounds

MTSL (Spin-Labeling Reagent)

Structural Differences :

- MTSL : Features a pyrrolinyloxyl group with an unpaired electron, enabling paramagnetic relaxation enhancement (PRE) in NMR studies.

- S-(4-Chlorophenyl) Methanesulfonothioate: Replaces the spin-labeling pyrrolinyloxyl group with a 4-chlorophenyl moiety, eliminating paramagnetic properties.

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

Structural Differences :

- This compound contains a cyclopentanone core with a 4-chlorophenylmethyl substituent, contrasting with the sulfonothioate backbone of the target compound.

S-(4-Chlorophenyl)-3-aryl-3-hydroxypropanethioates

Structural Differences :

- These derivatives feature a thioate (-S-CO-) linkage and a hydroxypropanate chain, unlike the sulfonothioate (-SO₂-S-) group in the target compound.

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl Methylphosphonate

Structural Differences :

- Contains a methylphosphonate group (-PO₃-) and trifluoroethyl chain, diverging from the sulfonothioate functionality.

Functional Insights :

- The 4-chlorophenyl group enhances lipophilicity, a trait shared with sulfonothioates, which may influence membrane permeability in bioactive compounds .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Insights

- Structural Biology: MTSL’s paramagnetic properties enable precise distance measurements in proteins (up to 20 Å), a feature absent in non-radical sulfonothioates like the target compound .

- Agrochemical Relevance: The 4-chlorophenyl group is a common motif in fungicides (e.g., metconazole), suggesting that this compound could be explored as a pesticidal intermediate or stabilizer .

- Synthetic Flexibility : Thiol-reactive chemistry (e.g., DCC-mediated coupling) and nucleophilic substitutions (e.g., using NaH/MeX) are transferable strategies for synthesizing chlorophenyl-containing compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(4-Chlorophenyl) methanesulfonothioate, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-chlorobenzenethiol and methanesulfonyl chloride derivatives. A validated approach involves using dicyclohexylcarbodiimide (DCC) in dichloromethane to activate carboxylic acids for thioester formation, a method adapted for structurally similar compounds . Key parameters include:

- Stoichiometric ratios : Maintain a 1:1.2 molar ratio of thiol to sulfonyl chloride to minimize unreacted starting material.

- Temperature : Reactions are best performed at 0–5°C under inert atmosphere to prevent oxidation of the thiol group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Yield optimization may require adjusting solvent polarity and catalyst loading .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key signals: δ 7.3–7.5 ppm (aromatic protons), δ 3.2–3.5 ppm (S–CH₃), and δ 2.8–3.0 ppm (SO₂–CH₃). 2D techniques (COSY, HSQC) resolve overlapping peaks .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion [M+H]⁺ (e.g., m/z 236.0012 for C₈H₈ClO₂S₂).

- Purity Assessment :

- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Detect impurities like hydrolyzed sulfonic acid derivatives .

- GC-MS : For volatile derivatives, employ a DB-5MS column and electron ionization to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

- Methodological Answer : Discrepancies often stem from assay-specific factors:

- Solubility and Aggregation : Use dynamic light scattering (DLS) to quantify aggregation in PBS/DMSO mixtures. Adjust co-solvents (e.g., 0.1% Tween-80) to maintain monomeric states .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Hydroxylation at the phenyl ring or sulfonothioate cleavage are common pathways .

- Assay Cross-Validation : Compare enzymatic inhibition (e.g., acetylcholinesterase IC₅₀) with cellular viability assays (MTT). Structural analogs (e.g., 4-fluorophenyl derivatives) help isolate electronic effects from steric interference .

Q. What experimental strategies are recommended for investigating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using ³⁴S-labeled vs. natural abundance sulfur to track sulfur transfer mechanisms. A KIE >1.0 suggests a concerted SN2 pathway .

- Hammett Analysis : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the phenyl ring. Plot log(k) against σ values to determine substituent effects on reactivity .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and charge distribution during nucleophilic attack .

Q. How do structural modifications (e.g., halogen substitution at the phenyl ring) influence the reactivity and biological target affinity of this compound?

- Methodological Answer :

- Electronic Effects : Replace 4-Cl with -F (electron-withdrawing) or -CH₃ (electron-donating). Fluorine analogs exhibit enhanced electrophilicity at sulfur, increasing reactivity toward cysteine thiols in enzymes like proteases .

- Steric Effects : Introduce bulky substituents (e.g., -CF₃) to assess steric hindrance. X-ray crystallography of enzyme-inhibitor complexes reveals clashes in active-site pockets .

- Biological Assays : Measure IC₅₀ values against Botulinum neurotoxin A (BoNT/A). The 4-Cl derivative shows IC₅₀ = 12 µM, while 4-F analogs achieve IC₅₀ = 8 µM due to stronger halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.